molecular formula C10H14N2O B175902 (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine CAS No. 161417-13-6

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

Cat. No.: B175902
CAS No.: 161417-13-6
M. Wt: 178.23 g/mol
InChI Key: JJOYHYAHTVBNEQ-VIFPVBQESA-N
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Description

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is a chemical compound known for its unique structure and potential applications in various fields. It consists of an azetidine ring attached to a methoxy group and a methylpyridine moiety. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with azetidine derivatives under specific conditions. One common method includes the use of azetidine-2-carboxylic acid, which is first converted to its corresponding azetidine-2-ylmethanol. This intermediate is then reacted with 2-methylpyridine in the presence of a base such as sodium hydride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, chlorine

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.

Scientific Research Applications

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and methylpyridine groups contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is unique due to its specific combination of an azetidine ring and a methoxy-methylpyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-10(3-2-5-11-8)13-7-9-4-6-12-9/h2-3,5,9,12H,4,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYHYAHTVBNEQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)OC[C@@H]2CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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